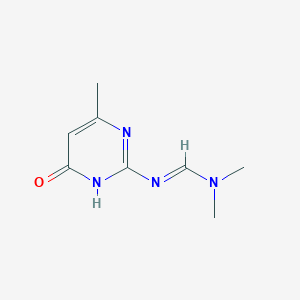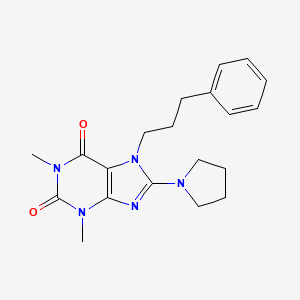
1,3-dimethyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It is also known as SCH-23390, a selective dopamine D1 receptor antagonist. This compound has a wide range of applications in scientific research, including neuroscience, pharmacology, and behavioral studies.
Scientific Research Applications
Heterocyclic System Synthesis
Research by Dotsenko, Sventukh, and Krivokolysko (2012) highlights the chemical's role in generating pyrido-thieno-diazepino purine dione derivatives through the alkylation of 3-cyanopyridine-2(1H)-thiones. This process forms part of a cascade reaction leading to condensed sulfur-containing pyridine systems, showcasing its utility in creating penta- and hexacyclic heterocyclic structures (Dotsenko, Sventukh, & Krivokolysko, 2012).
Solubility and Solvent Effects
Li et al. (2019) demonstrated the solubility of similar compounds in various solvents, providing insights into how solvent properties impact the solubility of complex heterocyclic molecules. This research is crucial for understanding the physical and chemical behaviors of such compounds in different environments (Li, Li, Gao, & Lv, 2019).
Pharmacological Exploration
Jurczyk et al. (2004) explored the pharmacological evaluation of 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives, revealing their high affinity for certain receptor types. This study indicates the potential of these compounds in developing new therapeutic agents, particularly as receptor ligands with promising pharmacological profiles (Jurczyk et al., 2004).
Advanced Material Synthesis
Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidine derivatives using a novel catalyst under microwave irradiation. This research underscores the importance of 1,3-dimethyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione in developing new materials with potential applications in various industries (Rahmani et al., 2018).
properties
IUPAC Name |
1,3-dimethyl-7-(3-phenylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-22-17-16(18(26)23(2)20(22)27)25(19(21-17)24-12-6-7-13-24)14-8-11-15-9-4-3-5-10-15/h3-5,9-10H,6-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJSNGHDMRCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

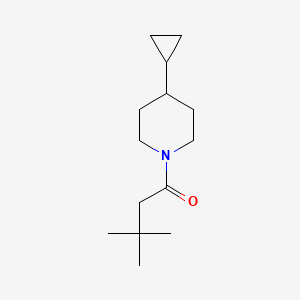
![3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959991.png)
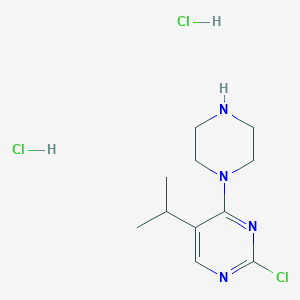
![N-(2,4-dimethoxyphenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2959995.png)


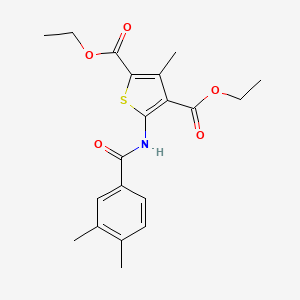

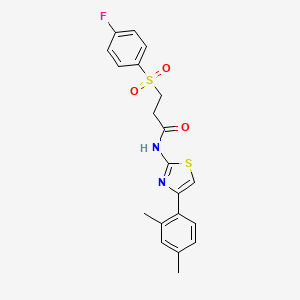
![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)
![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)

![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)
